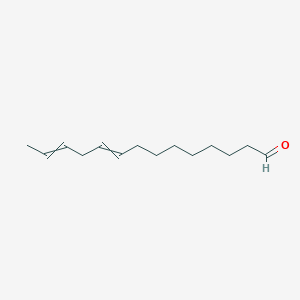
Tetradeca-9,12-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9Z,12E)-Tetradeca-9,12-dienal is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of two double bonds in the 9th and 12th positions of a tetradeca (14-carbon) chain. This compound is known for its role in the pheromone systems of certain insects, particularly moths, where it acts as a sex attractant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12E)-tetradeca-9,12-dienal can be achieved through several methods. One common approach involves the cross-coupling of alkynyl cuprate with crotyl halides . This method is stereodirectional, ensuring the correct configuration of the double bonds. The reaction typically requires specific conditions such as the presence of lithium homocuprate and crotyl chloride or bromide .
Industrial Production Methods
Industrial production of (9Z,12E)-tetradeca-9,12-dienal often involves large-scale synthesis using similar cross-coupling techniques. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for use in various applications .
Chemical Reactions Analysis
Types of Reactions
(9Z,12E)-Tetradeca-9,12-dienal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The double bonds in the compound can participate in various substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include:
Carboxylic acids: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted alkenes: From substitution reactions.
Scientific Research Applications
(9Z,12E)-Tetradeca-9,12-dienal has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in insect pheromone systems and its potential use in pest control.
Medicine: Investigated for its potential therapeutic properties and its role in biological signaling pathways.
Industry: Used in the production of fragrances and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (9Z,12E)-tetradeca-9,12-dienal involves its interaction with specific molecular targets, particularly in the context of insect pheromone systems. The compound binds to olfactory receptors in male moths, triggering a signaling cascade that leads to behavioral responses such as attraction to the female moths .
Comparison with Similar Compounds
Similar Compounds
Tetradeca-9,12-dien-1-yl acetate: Another component of insect pheromones with similar structural features.
Octadeca-9,12-dienoic acid: A related compound with a longer carbon chain and similar double bond configuration.
Uniqueness
(9Z,12E)-Tetradeca-9,12-dienal is unique due to its specific role in insect pheromone systems and its distinct double bond configuration. This configuration is crucial for its biological activity and effectiveness as a pheromone .
Properties
Molecular Formula |
C14H24O |
|---|---|
Molecular Weight |
208.34 g/mol |
IUPAC Name |
tetradeca-9,12-dienal |
InChI |
InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-3,5-6,14H,4,7-13H2,1H3 |
InChI Key |
XHXSPBYEQUMCKE-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC=CCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-3-methyl-4,5-dihydropyrazolo[3,4-c]pyridine](/img/structure/B13869731.png)
![4-[(Pyridin-4-yl)ethynyl]benzaldehyde](/img/structure/B13869740.png)
![Imidazo[1,2-a]pyridine-2-carboxylic acid,3-(aminomethyl)-,methyl ester](/img/structure/B13869742.png)
![2-[(4-Chlorophenyl)hydrazinylidene]acetaldehyde](/img/structure/B13869750.png)
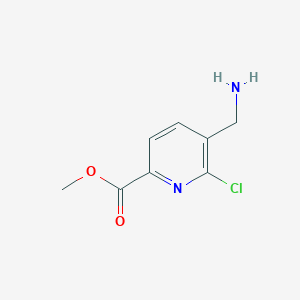
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-5-nitrobenzoate](/img/structure/B13869765.png)
![2-Thieno[3,2-b]pyridin-5-ylacetonitrile](/img/structure/B13869768.png)
![Tert-butyl 4-[2-fluoro-4-(hydroxymethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13869777.png)
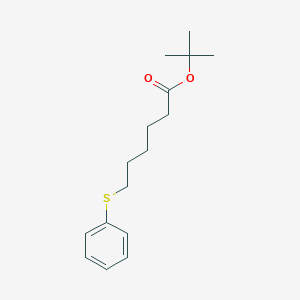
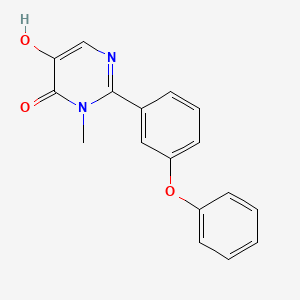
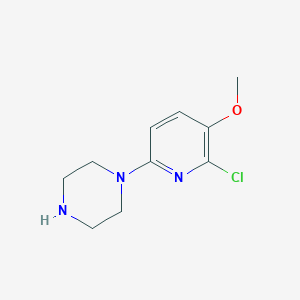
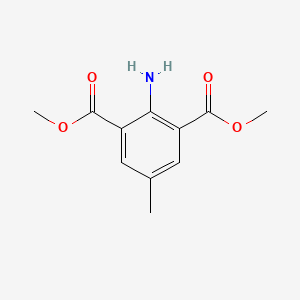
![6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13869809.png)
![N-[7-(4-cyclopropylpyrimidin-5-yl)-1-benzothiophen-4-yl]methanesulfonamide](/img/structure/B13869819.png)
